molecular formula C16H11Cl2NO4S B2755340 Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate CAS No. 2361821-65-8

Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate

Cat. No.: B2755340
CAS No.: 2361821-65-8
M. Wt: 384.23
InChI Key: AYTKMCSGLZJTFB-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a complex organic compound that features a quinoline moiety attached to a dichloromethoxybenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate typically involves the reaction of 8-aminoquinoline with 3,4-dichloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Conversion of methoxy to hydroxyl groups.

    Reduction: Formation of amino derivatives from nitro groups.

Scientific Research Applications

Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione
  • 4-Chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione
  • 2-(Quinolin-8-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is unique due to the presence of both the quinoline and dichloromethoxybenzene sulfonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

quinolin-8-yl 3,4-dichloro-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO4S/c1-22-16-13(8-7-11(17)14(16)18)24(20,21)23-12-6-2-4-10-5-3-9-19-15(10)12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTKMCSGLZJTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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